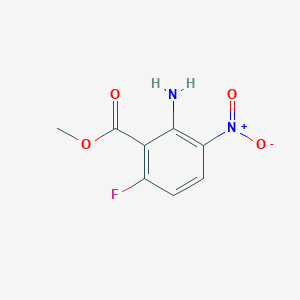

Methyl 2-amino-6-fluoro-3-nitrobenzoate

Descripción general

Descripción

Methyl 2-amino-6-fluoro-3-nitrobenzoate is a chemical compound that is part of a broader class of substances known for their aromatic structures with various substituents that can significantly alter their chemical and physical properties. The presence of amino, fluoro, and nitro groups in this compound suggests a potential for diverse reactivity and usefulness in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of compounds similar to Methyl 2-amino-6-fluoro-3-nitrobenzoate often involves multi-step reactions, including nitration, esterification, and reduction processes. For instance, the synthesis of Methyl 2-amino-5-fluorobenzoate, a related compound, was achieved through nitrification, esterification, and hydronation starting from 3-fluorobenzoic acid, with an optimal synthesis route yielding the target product at 81% . Similarly, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, another related compound, involved oxidation, chlorination, amination, and hydrogenation steps, with the final hydrogenation step affording the product in 98% yield . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate.

Molecular Structure Analysis

The molecular structure of compounds with nitro and amino substituents is characterized by the orientation of these groups relative to the aromatic ring. For example, in the structure of 2-Amino-4-methylpyridinium 4-nitrobenzoate, the nitro group is twisted by a certain degree from the attached ring, which can influence the compound's reactivity and interaction with other molecules . The molecular structure of Methyl 2-amino-6-fluoro-3-nitrobenzoate would similarly be influenced by the positions of the fluoro and nitro groups, as well as the electron-donating amino group.

Chemical Reactions Analysis

The presence of nitro and amino groups in aromatic compounds can lead to a variety of chemical reactions. For example, the reductive methylation of nitro-substituted aromatics has been achieved using a DMSO/HCOOH/Et3N system, which could potentially be applied to the reductive transformation of compounds like Methyl 2-amino-6-fluoro-3-nitrobenzoate . Additionally, the nitro and amino groups can participate in reactions affecting the compound's biological activity, as seen in the study of nitro and amino substitution in dibenzo[c,h][1,6]naphthyridin-6-ones, which impacted the compounds' topoisomerase-I targeting activity and cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-amino-6-fluoro-3-nitrobenzoate would be influenced by its functional groups. The amino group can form hydrogen bonds, affecting solubility and melting point, while the nitro group is an electron-withdrawing group that can affect the compound's acidity and reactivity. The fluoro substituent, being highly electronegative, can also influence the compound's chemical behavior. The synthesis of related compounds has involved characterizing these properties using techniques such as NMR, IR, and GC-MS .

Aplicaciones Científicas De Investigación

Synthesis Processes

- Methyl 2-amino-6-fluoro-3-nitrobenzoate is used in various synthesis processes. For instance, a study demonstrated the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, beginning with the oxidation of 2-fluoro-4-nitrotoluene, followed by chlorination, amination, and hydrogenation processes, showcasing the versatility of similar compounds in chemical synthesis (Xu, Xu, & Zhu, 2013).

Analytical Chemistry

- In analytical chemistry, compounds like methyl 2-amino-6-fluoro-3-nitrobenzoate are used as labeling reagents. One study utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, for high-performance liquid chromatography of amino acids, highlighting the application in sensitive detection methods (Watanabe & Imai, 1981).

Solid-phase Synthesis

- In the field of medicinal chemistry, these compounds are used in solid-phase synthesis methods. One example is the synthesis of substituted 2-aminomethylbenzimidazoles, where resin-bound 4-fluoro-3-nitrobenzoic acid was utilized, demonstrating the role of these compounds in creating complex organic molecules (Kilburn, Lau, & Jones, 2000).

Antitumor Evaluation

- Methyl 2-amino-6-fluoro-3-nitrobenzoate derivatives show potential in antitumor evaluations. A study on novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally related, exhibited cytostatic activities against various human cell lines, suggesting the potential of related compounds in cancer research (Racané et al., 2006).

Educational Applications

- The compound is also used in educational contexts to demonstrate chemical reactions. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, is used as a simple Fischer esterification reaction in organic chemistry courses, indicating its utility in educational demonstrations (Kam, Levonis, & Schweiker, 2020).

Safety And Hazards

“Methyl 2-amino-6-fluoro-3-nitrobenzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing exposed body areas thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

methyl 2-amino-6-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWULSUQQAOBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619633 | |

| Record name | Methyl 2-amino-6-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-6-fluoro-3-nitrobenzoate | |

CAS RN |

346691-23-4 | |

| Record name | Methyl 2-amino-6-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-6-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)